molecular formula C15H15BrO5S B2699169 4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2415461-81-1

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2699169
CAS No.: 2415461-81-1
M. Wt: 387.24
InChI Key: NFCGZKSMBITVHY-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a methoxy group, a bromine atom, and an ethoxy group attached to a benzene ring, along with a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Ethoxylation: The incorporation of an ethoxy group.

    Sulfonation: The addition of a sulfonate group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes continuous monitoring and quality control to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles.

    Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate.

    Reduction Reactions: Common reagents include reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methoxyphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5S/c1-3-20-14-9-4-11(16)10-15(14)22(17,18)21-13-7-5-12(19-2)6-8-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCGZKSMBITVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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